2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine
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Overview
Description
2-[(5,6-Dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and an indene moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine, followed by methylation to introduce the dimethyl groups at the 5 and 6 positions.
Indene Synthesis: The indene moiety can be prepared via cyclization reactions starting from suitable aromatic precursors.
Coupling Reaction: The final step involves coupling the pyrimidine and indene moieties through an ether linkage. This can be achieved using a nucleophilic substitution reaction where the hydroxyl group of the indene reacts with a halogenated pyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of indanone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Indanone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies often focus on its interaction with enzymes, receptors, and other biomolecules.
Industry
In the industrial sector, this compound could be used in the development of new agrochemicals or pharmaceuticals. Its synthesis and modification can lead to the creation of products with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pirimicarb: A well-known insecticide with a similar pyrimidine structure.
Diflumetorim: A commercial fungicide that also contains a pyrimidine ring.
Uniqueness
What sets 2-[(5,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine apart is its indene moiety, which is not commonly found in similar compounds. This unique structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(5,6-dimethylpyrimidin-4-yl)oxy-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-9-10(2)17-8-18-15(9)19-13-7-11-5-3-4-6-12(11)14(13)16/h3-6,8,13-14H,7,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFDWVXYCWJVTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OC2CC3=CC=CC=C3C2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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